molecular formula C12H12N2O2S B1330909 Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate CAS No. 89401-54-7

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

Cat. No.: B1330909
CAS No.: 89401-54-7
M. Wt: 248.3 g/mol
InChI Key: JPZUWDDVYNEJHB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS: 89401-54-7) is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.31 g/mol . It features a thiazole core substituted with a methyl group at position 4, a pyridin-4-yl group at position 2, and an ethyl ester at position 3. This compound is synthesized via Hantzsch thiazole condensation, typically involving reactions of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling with amines or hydrazines . Its structure enables diverse derivatization, making it a key intermediate in medicinal chemistry for developing anticancer, antifungal, and kinase-inhibiting agents .

Preparation Methods

Preparation of the Thiazole Core and Ester Functionality

Starting Materials and Key Intermediates

A common precursor is 4-methyl-thiazole-5-carboxylic acid ethyl ester, which serves as the scaffold for further functionalization. This ester can be synthesized or obtained commercially and then subjected to modifications to introduce the pyridinyl group.

Reduction to Hydroxymethyl Intermediate

The ethyl ester at the 5-position can be selectively reduced to the corresponding 4-methyl-5-hydroxymethyl-thiazole intermediate using sodium borohydride in the presence of aluminum chloride as a Lewis acid catalyst. This reaction is typically carried out in solvents such as monoglyme or tetrahydrofuran (THF) at temperatures ranging from -20 °C to 90 °C.

Reaction conditions example:

Reagent Solvent Temperature (°C) Time Yield (%) Purity (HPLC)
NaBH4 + AlCl3 Monoglyme -10 to 25 4 hours 55-60 97-98%

This step converts the ester to the hydroxymethyl derivative, which is a key intermediate for further oxidation steps.

Oxidation to Formyl Derivative

The hydroxymethyl intermediate is then oxidized to the corresponding 4-methyl-5-formyl-thiazole using various oxidizing agents. Common oxidants include:

  • Pyridinium chlorochromate (PCC)
  • Sodium hypochlorite (NaOCl) in the presence of potassium bromide (KBr) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
  • Jones reagent (CrO3/H2SO4)

The oxidation is typically performed in solvents such as dichloromethane or ethyl acetate at temperatures between -10 °C and 50 °C.

Example oxidation conditions:

Oxidizing Agent Solvent Temperature (°C) Time Yield (%) Purity (HPLC)
PCC Dichloromethane 15-30 1-2 hours ~60 >99%
NaOCl + KBr + TEMPO Dichloromethane 0-2 1 hour 72-76 97-98%

The oxidation proceeds smoothly with high selectivity and yields, providing the aldehyde intermediate necessary for further functionalization.

Summary of Preparation Steps

Step Transformation Reagents/Conditions Notes
1 Ester reduction to hydroxymethyl NaBH4 + AlCl3, monoglyme, -10 to 25 °C High yield, key intermediate
2 Hydroxymethyl oxidation to aldehyde PCC or NaOCl + KBr + TEMPO, DCM, 0-30 °C High purity aldehyde intermediate
3 Thiazole ring formation with pyridinyl Hantzsch reaction with pyridinyl thioamide Direct installation of pyridin-4-yl
4 Purification and crystallization Recrystallization in methanol or similar May involve partial transesterification

Research Findings and Industrial Relevance

  • The reduction-oxidation sequence for modifying the 5-position of the thiazole ring is well-established, providing high yields and purity suitable for pharmaceutical intermediates.
  • The use of non-hazardous oxidants like NaOCl/TEMPO offers safer and scalable alternatives to chromium-based reagents.
  • The Hantzsch reaction remains a cornerstone for constructing substituted thiazoles with pyridinyl groups, enabling structural diversity.
  • The described methods have been applied in the synthesis of key intermediates for antibiotics such as Cefditoren pivoxil, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

Synthesis Overview

Step Reagents Conditions Yield
1Pyridine-4-carbothioamide + Ethyl 2-chloro-acetyl-acetateReflux in absolute ethanol~74%
2Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid + EthanolEsterification with sulfuric acidVariable

Chemistry

In the field of chemistry, Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, facilitating the development of new compounds with tailored properties .

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against various pathogens. For example, one study highlighted the synthesis of thiazole derivatives that showed promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Medicine

In medicinal chemistry, this compound is explored for drug development due to its structural features that may interact with biological targets. Research indicates that thiazole-based compounds can inhibit specific enzymes related to cancer progression, making them candidates for further development as therapeutic agents .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
  • Anticancer Properties : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings support their development as anticancer drugs targeting specific pathways involved in tumor growth.
  • Synthesis of Novel Derivatives : Researchers have synthesized various derivatives of this compound to explore their biological activities. One derivative demonstrated significant inhibition of cancer cell proliferation in preclinical models, highlighting the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate with structurally analogous thiazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Features Biological Activity
This compound Pyridin-4-yl, methyl, ethyl ester C₁₂H₁₂N₂O₂S 248.31 Not reported Not specified Central scaffold for kinase inhibitors and antimicrobial agents CDK9 inhibition , antifungal
Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate 2-Thienyl, methyl, ethyl ester C₁₁H₁₁NO₂S₂ 253.33 Not reported Not specified Thiophene substitution enhances π-stacking potential Not reported
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(CF₃)phenyl, methyl, ethyl ester C₁₄H₁₂F₃NO₂S 331.31 Not reported Not specified Trifluoromethyl group improves lipophilicity and metabolic stability Not reported
Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate 3-Nitrophenyl, methyl, ethyl ester C₁₃H₁₂N₂O₄S 292.31 Not reported Not specified Nitro group enhances electron-withdrawing properties Potential DNA-binding agent
Ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate 4-(2-Methylthiazolyl)phenyl, methyl, ethyl ester C₁₇H₁₅N₃O₂S₂ 381.46 Not reported Not specified Bisthiazole system increases rigidity and binding affinity Antifungal
Ethyl 2-(2-((1-(4-methyl-2-sulfonamidothiazol-5-yl)ethylidene)hydrazinyl)-4-oxothiazol-5-yl)acetate Sulfonamidoethylidene hydrazine, methyl, ethyl ester C₁₉H₂₁N₅O₅S₃ 503.60 >360 58% Complex hydrazine-based structure with high thermal stability Not reported
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromophenyl, benzylurea, ethyl ester C₂₀H₁₇BrN₄O₃S 473.34 Not reported 27% Ureido group facilitates hydrogen bonding SIRT2 inhibition
Ethyl 4-methyl-2-(4-(ethoxy)phenyl)thiazole-5-carboxylate 4-Ethoxyphenyl, methyl, ethyl ester C₁₄H₁₅NO₃S 289.34 Not reported Not specified Alkoxy substitution enhances solubility Anticancer (MCF7 IC₅₀ comparable to paclitaxel)

Challenges and Opportunities

  • Synthetic Yields : Lower yields (e.g., 27% in ) highlight the need for optimized coupling conditions.
  • Solubility : Hydrophobic substituents (e.g., trifluoromethyl ) may limit aqueous solubility, necessitating formulation strategies.

Biological Activity

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S and a molecular weight of approximately 248.3 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, alongside a pyridine ring, contributing to its biological reactivity and solubility in various solvents.

Mode of Action

Thiazole derivatives, including this compound, interact with various biological targets through multiple bonding interactions. These interactions can lead to significant changes in enzyme activity and cell signaling pathways.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways by influencing enzyme activities involved in metabolic processes. It has been shown to interact with enzymes that alter their catalytic functions, potentially leading to therapeutic effects such as anti-inflammatory and analgesic activities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various strains of bacteria and fungi, including both Gram-positive and Gram-negative bacteria as well as Candida albicans .

Microbial Strain MIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5
Candida albicans10

This table summarizes the minimum inhibitory concentrations (MIC) observed for the compound against different microbial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting specific cancer cell lines by disrupting mitotic processes through interaction with proteins like HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. In vitro studies revealed micromolar inhibition rates, suggesting it may induce multipolar mitotic spindles leading to cell death in centrosome-amplified cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study synthesized derivatives of this compound and tested their antimicrobial activity against various pathogens. The results indicated that modifications in the thiazole or pyridine moieties significantly influenced antimicrobial potency .
  • Cancer Cell Studies : In another study, compounds similar to this compound were screened for their ability to inhibit HSET function in cancer cells. The findings highlighted a competitive inhibition mechanism with ATP, indicating potential for further development as anticancer agents .
  • Biochemical Interactions : Detailed biochemical analyses have shown that this compound can alter gene expression profiles in treated cells, further supporting its role in modulating cellular functions through interaction with various biomolecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate?

The compound is synthesized via cyclocondensation of precursors such as pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux. This method is analogous to the synthesis of structurally related thiazole carboxylates, where cyclization and esterification steps are critical for regioselectivity . Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are employed to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the thiazole and pyridine ring systems. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if applicable) resolves stereochemical ambiguities .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final quantification. Melting point analysis and elemental composition (CHNS) provide additional validation .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Molecular docking studies using Glide extra-precision (XP) mode (Schrödinger Suite) are employed to model interactions with targets like bacterial enzymes. Multiple ligand conformers are generated to account for flexibility, and binding energies are calculated using force fields like OPLS4 . Free-energy perturbation (FEP) or molecular dynamics (MD) simulations refine affinity predictions .

Q. How can structural contradictions in crystallographic data be resolved?

Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Validate the structure with tools like PLATON (ADDSYM) to check for missed symmetry and CIF validation tools to ensure compliance with IUCr standards. Disordered regions are modeled using PART instructions and restrained refinement .

Q. What methodologies address discrepancies in observed vs. predicted biological activity?

Reproduce assays under standardized conditions (e.g., MIC for antimicrobial studies). Verify compound stability via stability-indicating HPLC and exclude degradation products. Cross-validate using orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability assays) .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

Systematic substitution at the pyridine or thiazole rings is performed (e.g., introducing electron-withdrawing groups at the 4-position of pyridine). Biological activity data are analyzed using multivariate regression or machine learning models to identify critical pharmacophores .

Q. What strategies optimize reaction yields in large-scale synthesis?

Employ Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., ethanol vs. THF), temperature, and catalyst loading. Continuous flow chemistry may enhance reproducibility and scalability for intermediates like thiazole-carbothioamides .

Properties

IUPAC Name

ethyl 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZUWDDVYNEJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347211
Record name Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89401-54-7
Record name Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of thioisonicotinamide (2.76 g) and ethyl 2-chloroacetoacetate (3.6 g) in ethanol (30 ml) was heated for 20 hours under reflux and the solvent was evaporated. To the residue was added saturated sodium hydrogen carbonate solution, and the solution was extracted with ethyl acetate. The extract was washed with water, dried and concentrated. The residue was subjected to silica gel chromatography, and eluted with hexane-ethyl acetate (2:1) to give the title compound as crystals (2.0 g, 40.3%).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40.3%

Synthesis routes and methods II

Procedure details

2.76 g (20 mmol) of thioisonicotinamide and 3.6 g (22 mmol) of ethyl 2-chloroacetacetate were heated under reflux in 30 ml of ethanol for 20 hours. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

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